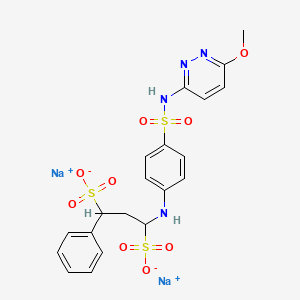
Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a pyridazine ring, a sulfonamide group, and a disulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridazine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylamine to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
化学反応の分析
Types of Reactions
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the sulfonamide or disulfonate groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
作用機序
The mechanism of action of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can disrupt biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Sodium 4-amino-N-(6-methoxypyridazin-3-yl)-benzenesulfonamide: Shares a similar pyridazine and sulfonamide structure but lacks the disulfonate group.
Sulfamethoxypyridazine: Another sulfonamide antibiotic with a pyridazine ring, used in treating bacterial infections.
Uniqueness
The uniqueness of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate lies in its combination of a disulfonate group with a pyridazine and sulfonamide structure.
特性
CAS番号 |
94232-25-4 |
|---|---|
分子式 |
C20H20N4Na2O9S3 |
分子量 |
602.6 g/mol |
IUPAC名 |
disodium;1-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]-3-phenylpropane-1,3-disulfonate |
InChI |
InChI=1S/C20H22N4O9S3.2Na/c1-33-19-12-11-18(22-23-19)24-34(25,26)16-9-7-15(8-10-16)21-20(36(30,31)32)13-17(35(27,28)29)14-5-3-2-4-6-14;;/h2-12,17,20-21H,13H2,1H3,(H,22,24)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
LOYSPXFLDAFBJN-UHFFFAOYSA-L |
正規SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(CC(C3=CC=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


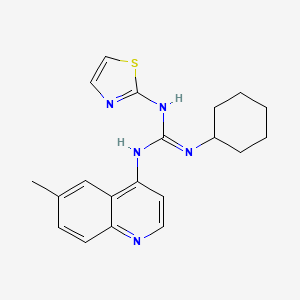
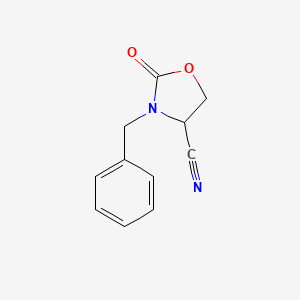
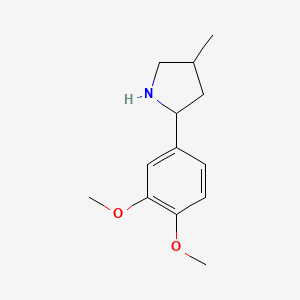
![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
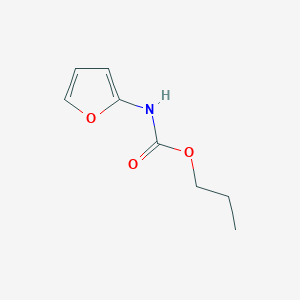
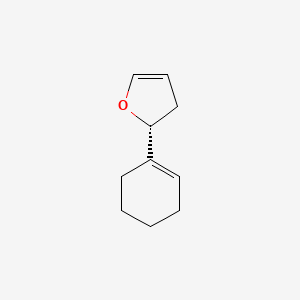
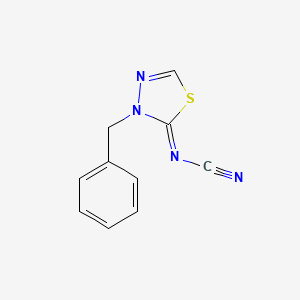


![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
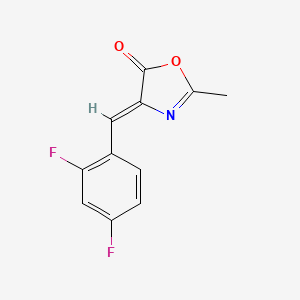
![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
